molecular formula C12H11NO3 B2657652 5-Acetyl-3-methyl-1H-indole-2-carboxylic acid CAS No. 91569-51-6

5-Acetyl-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2657652
CAS No.: 91569-51-6
M. Wt: 217.224
InChI Key: NSVCINNISZIPQE-UHFFFAOYSA-N
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Description

5-Acetyl-3-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by an acetyl group at the C5 position, a methyl group at C3, and a carboxylic acid moiety at C2. This compound is of interest in medicinal chemistry due to the structural versatility of indole scaffolds, which are prevalent in bioactive molecules and pharmaceuticals. Its commercial availability is noted, though discontinuation of certain suppliers has been reported .

Properties

IUPAC Name

5-acetyl-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-9-5-8(7(2)14)3-4-10(9)13-11(6)12(15)16/h3-5,13H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCINNISZIPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-methyl-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with various reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . The reaction conditions often require specific temperatures and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for indole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antiviral Properties

One of the significant applications of 5-acetyl-3-methyl-1H-indole-2-carboxylic acid derivatives is their role as inhibitors of HIV-1 integrase. Research indicates that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase, a critical enzyme in the life cycle of the virus. For example, a study demonstrated that specific modifications to the indole core significantly enhanced the inhibitory activity against integrase, with some derivatives achieving an IC50 value as low as 0.13 μM .

Anti-Cancer Activity

This compound has also been investigated for its potential anti-cancer properties. The compound and its derivatives have shown promise in inhibiting various cancer cell lines. In particular, structural modifications have been made to improve potency and selectivity against cancer targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinase, which is crucial for tumor growth and metastasis .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the indole ring can lead to significant enhancements in biological activity. For instance, introducing halogenated groups at the C6 position or long-chain substituents at the C3 position has been shown to improve integrase inhibition and potentially enhance anti-cancer effects . These findings suggest that careful design of derivatives can optimize therapeutic efficacy.

Summary of Research Findings

Application Description Key Findings
Antiviral Inhibitors of HIV-1 integraseIC50 values as low as 0.13 μM for optimized derivatives
Anti-Cancer Potential inhibitors of cancer cell proliferationEffective against VEGFR-2 with improved potency
SAR Studies Modifications enhance biological activityHalogenation and branching increase efficacy

Case Study 1: HIV Integrase Inhibition

A study published in Molecules highlighted how specific structural modifications to indole derivatives led to enhanced inhibition of HIV integrase. The research involved synthesizing various analogs and evaluating their effectiveness through binding mode analysis and biological assays. The results indicated that compounds with longer branches at the C3 position exhibited significantly improved interactions with the integrase active site, demonstrating their potential as novel antiviral agents .

Case Study 2: Cancer Cell Line Testing

Another study explored the effects of this compound derivatives on different cancer cell lines. The researchers synthesized a series of compounds and tested their cytotoxicity against several cancer types. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, indicating their dual role as cytotoxic agents and potential therapeutic options .

Mechanism of Action

The mechanism of action of 5-Acetyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Melting Point (°C) Key References
5-Acetyl-3-methyl-1H-indole-2-carboxylic acid Acetyl (C5), Methyl (C3), COOH (C2) Acetyl, Carboxylic acid N/A
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid Methoxy (C5), Methyl (C3), COOH (C2) Methoxy, Carboxylic acid N/A
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (C7), Methyl (C3), COOH (C2) Chloro, Carboxylic acid N/A
5-Hydroxy-1H-indole-2-carboxylic acid Hydroxy (C5), COOH (C2) Hydroxy, Carboxylic acid N/A
5-Chloro-1H-indole-3-carboxylic acid Chloro (C5), COOH (C3) Chloro, Carboxylic acid N/A

Key Differences and Implications

Chloro-substituted analogs (e.g., 7-chloro and 5-chloro derivatives) exhibit distinct electronic profiles, which may influence binding affinity in biological targets. For instance, 5-chloro-1H-indole-3-carboxylic acid derivatives are known as intermediates in pharmaceuticals and plant auxins .

Synthetic Pathways

  • 5-Hydroxyindole-2-carboxylic acid (similarity score 0.87) is synthesized via cyclization of azidocinnamate esters, followed by hydrolysis . In contrast, 5-methoxy analogs are often prepared by alkylation of hydroxyl precursors (e.g., benzyl bromide) .
  • The acetyl group in the target compound may be introduced via Friedel-Crafts acylation or direct acetylation of a pre-formed indole carboxylate ester .

Physical Properties Limited data exist for the target compound, but its methoxy analog (5-methoxy-3-methyl-1H-indole-2-carboxylic acid) has a molecular formula of C₁₁H₁₁NO₃ and a predicted collision cross-section, suggesting moderate polarity .

Biological and Industrial Relevance

  • Indole-2-carboxylic acids are frequently used as building blocks for allosteric modulators and kinase inhibitors. For example, 5-chloroindole-2-carboxamides have been optimized for potent biological activity .
  • Safety data for analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid highlight standard precautions (e.g., avoiding inhalation, use in ventilated areas), which may apply to the target compound .

Biological Activity

5-Acetyl-3-methyl-1H-indole-2-carboxylic acid (CAS No. 91569-51-6) is an indole derivative that has garnered attention for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through various methods, often involving the reaction of indole derivatives with specific reagents such as p-toluenesulfonic acid in toluene. The compound features an acetyl group at the 5-position and a carboxylic acid at the 2-position, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in disease processes. For instance, studies suggest that indole derivatives can modulate pathways related to inflammation and cancer progression by acting on cellular signaling mechanisms .

Antiviral Properties

Recent research indicates that indole derivatives, including this compound, show promising antiviral effects. For example, structural modifications of similar compounds have demonstrated significant inhibition of viral replication in models of neurotropic alphaviruses . The compound's ability to interfere with viral enzyme activity positions it as a potential candidate for antiviral drug development.

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been explored in several studies. The presence of the carboxylic acid group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play pivotal roles in inflammation.

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Structure-activity relationship studies have shown that modifications at specific positions on the indole ring can significantly enhance cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Study Findings IC50 Values
Study on HIV-1 Integrase InhibitorsIndole derivatives were effective in inhibiting integrase activity, crucial for HIV replication.IC50 as low as 0.13 μM for optimized compounds .
Neurotropic Alphavirus InhibitionDemonstrated protective effects against viral infections in mouse models, enhancing metabolic stability.Potency improved by up to 40-fold compared to earlier leads .
Anti-inflammatory ActivityShowed significant inhibition of COX enzymes and reduction in inflammatory markers in vitro.Specific IC50 values not provided but indicated strong activity.

Q & A

Q. What are the recommended synthetic routes for 5-acetyl-3-methyl-1H-indole-2-carboxylic acid, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted indole precursors. For example, analogs like 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized by refluxing with acetic acid and sodium acetate (1.0–2.0 equiv) for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Key steps include:

  • Reagent Optimization : Use 1.1 equivalents of acetylating agents to minimize side reactions.
  • Purification : Wash precipitates sequentially with acetic acid, water, ethanol, and diethyl ether to remove unreacted intermediates .

Q. How should stability and storage conditions be validated for this compound?

Methodological Answer: While direct stability data for this compound are unavailable, structurally similar indole-2-carboxylic acid derivatives show stability under inert atmospheres (N₂/Ar) at −20°C. Recommended protocols:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products like decarboxylated indoles .
  • Storage : Use amber vials with PTFE-lined caps to prevent photodegradation and moisture absorption .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., acetyl and methyl groups at C5 and C3) and assess purity. For indole derivatives, characteristic peaks include δ 10–12 ppm (NH proton) and δ 160–180 ppm (carboxylic acid carbonyl) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., 1H- vs. 3H-indole) and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This predicts electrophilic sites (e.g., acetyl group at C5) for reactions like acylation or cross-coupling .
  • Solvent Effects : Simulate solvation in acetic acid using the PCM model to evaluate reaction pathways under reflux conditions .

Q. What strategies mitigate contradictions in reported biological activity data for indole-2-carboxylic acid derivatives?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in antimicrobial activity may arise from variations in MIC testing protocols (e.g., broth microdilution vs. agar diffusion) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing acetyl with trifluoromethyl groups) to isolate pharmacophore contributions .

Q. How can derivatization expand the utility of this compound in drug discovery?

Methodological Answer:

  • Esterification : React with ethyl chloroformate in anhydrous THF to produce ethyl esters, enhancing cell permeability for in vivo studies .
  • Heterocyclic Hybridization : Fuse with thiazolidinone rings via Knoevenagel condensation (using 4-thioxo-2-thiazolidinone and sodium acetate) to explore anticancer activity .

Contradictions and Recommendations

  • Stability Data Gaps : While asserts stability under recommended storage, no decomposition products are listed. Researchers should conduct TGA-MS to identify thermal degradation byproducts .
  • Toxicology : Although no carcinogenicity is reported for similar indoles (IARC/ACGIH), acute toxicity (e.g., LD50) remains unverified. Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies .

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